

An In-depth Technical Guide to 2,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloro-4-methylpyridine

Cat. No.: B1322306

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CAS Number: 886365-00-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dichloro-4-methylpyridine**, a halogenated pyridine derivative with significant applications in various fields of chemical synthesis. With the CAS number 886365-00-0, this compound serves as a crucial building block and intermediate, particularly in the development of pharmaceuticals and agrochemicals. [1] Its unique molecular structure, featuring two chlorine atoms and a methyl group on the pyridine ring, offers stability and tailored reactivity for creating complex molecules. [1] This document consolidates its chemical and physical properties, outlines its primary applications, presents relevant safety and handling protocols, and provides representative experimental methodologies. The information is intended to support researchers and professionals in leveraging this compound for innovative projects in medicinal chemistry, material science, and agricultural science. [1]

Chemical and Physical Properties

2,5-Dichloro-4-methylpyridine, also known as 2,5-Dichloro-4-picoline, is a solid, crystalline compound at room temperature, appearing as a hoar or primrose yellow solid. [1][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	886365-00-0	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[1] [2] [4] [5] [6] [7]
Molecular Weight	162.01 g/mol	[8]
Synonyms	2,5-Dichloro-4-picoline	[1] [5]
Appearance	Hoar or primrose yellow solid	[1] [2]
Purity	≥ 98.0%	[3] [4]
Boiling Point	219.3°C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
Refractive Index	1.547	[2]
Flash Point	107.3 ± 11.5 °C	[2]
XLogP3	2.8	[2] [8]
Hydrogen Bond Acceptor Count	1	[2]
Storage Conditions	Store at 0-8°C	[1]

Applications in Research and Industry

2,5-Dichloro-4-methylpyridine is a versatile intermediate recognized for its role in multiple industrial and research applications.[\[1\]](#) Its reactivity and structural features make it a valuable component in the synthesis of more complex target molecules.

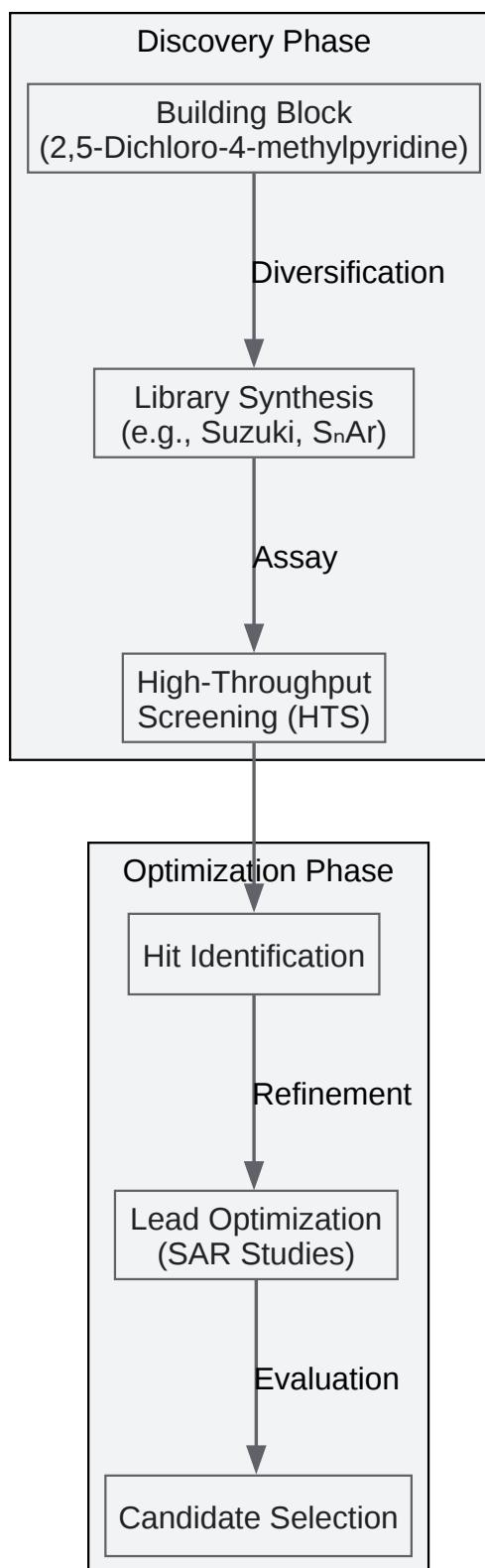
- **Pharmaceutical Synthesis:** The compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[\[1\]](#) The pyridine scaffold is a privileged structure in medicinal chemistry, and the chloro-substituents provide reactive sites for further molecular elaboration through cross-coupling reactions or nucleophilic substitutions, enabling the generation of diverse compound libraries for drug discovery programs.[\[9\]](#)[\[10\]](#)

- Agrochemical Development: It serves as a critical building block in the production of agrochemicals, including herbicides, insecticides, and fungicides.[1] Its incorporation into larger molecules helps in developing agents for enhanced crop protection and yield.[1]
- Material Science: In material science, it is used in formulating specialty polymers and coatings to improve chemical resistance and durability, making materials suitable for harsh environments.[1]
- Chemical Research: The compound is utilized in academic and industrial labs to study reaction mechanisms and pioneer new synthetic pathways, thereby fostering innovation in chemical synthesis.[1]

Role in Drug Development and Medicinal Chemistry

While specific public literature on the direct biological activity of **2,5-Dichloro-4-methylpyridine** is limited, its value is well-established as a synthetic intermediate.[9][10] The two chlorine atoms on the pyridine ring are key reactive handles for building molecular complexity. They can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (S_nAr) reactions to introduce a wide variety of functional groups.

The general workflow for utilizing a building block like **2,5-Dichloro-4-methylpyridine** in a drug discovery program is illustrated below.



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Caption: High-level workflow for drug discovery using a chemical building block.

The reactivity of the chlorine atoms allows medicinal chemists to systematically modify the core structure to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Spectroscopic Data

Detailed spectroscopic data is crucial for structure verification and quality control. While raw spectra are lot-specific, typical analytical data includes:

- ^1H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the positions of the hydrogen atoms on the pyridine ring and the methyl group.
- ^{13}C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule.
- Mass Spectrometry (MS): This technique confirms the molecular weight (162.02 g/mol) and isotopic pattern characteristic of a molecule containing two chlorine atoms.[1][6]
- Infrared Spectroscopy (IR): IR spectra can identify characteristic vibrational frequencies of the bonds present in the molecule.

Researchers can find reference spectra for **2,5-Dichloro-4-methylpyridine** in chemical databases such as ChemicalBook.[11]

Safety and Handling

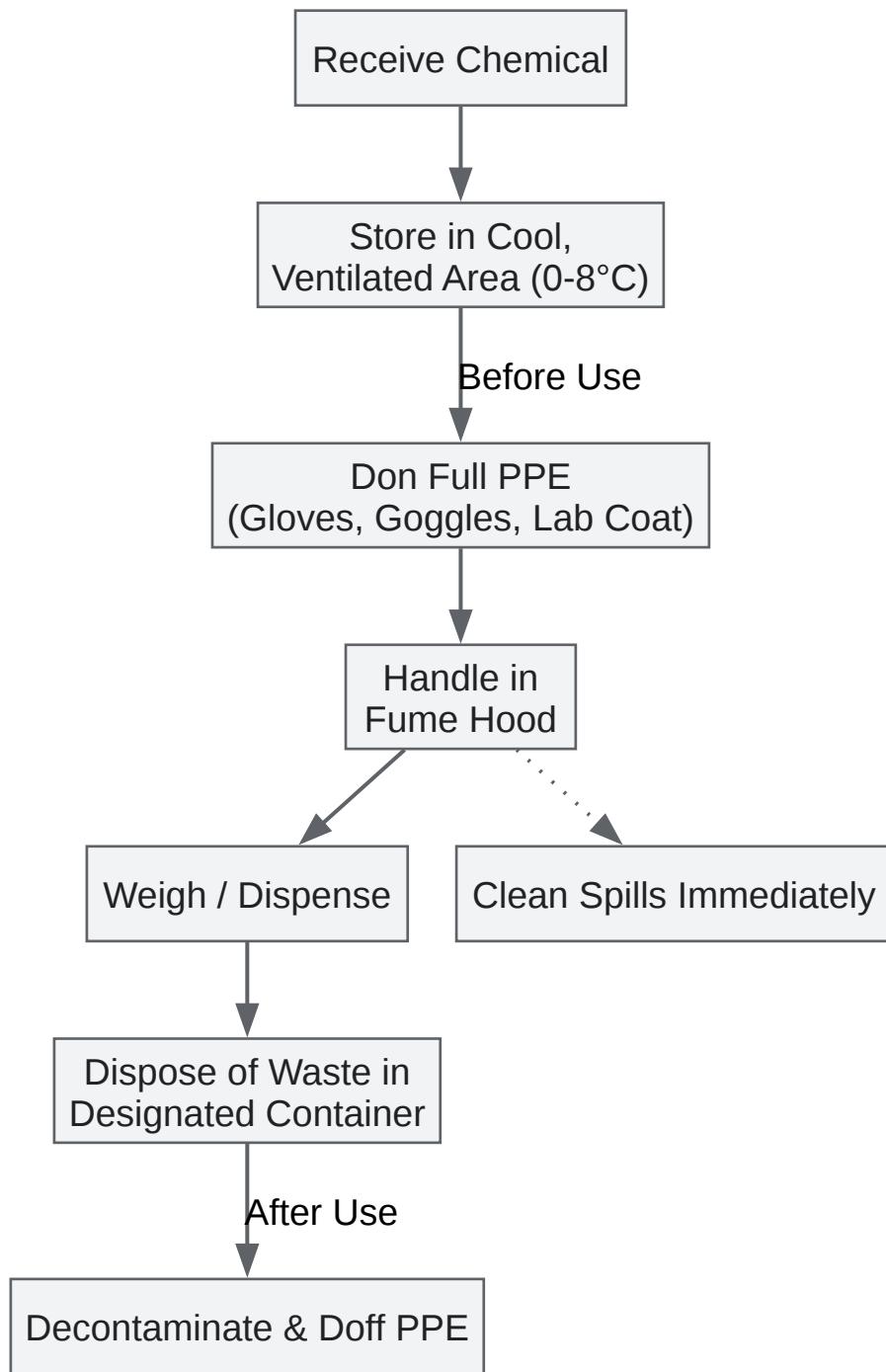
Proper handling of **2,5-Dichloro-4-methylpyridine** is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled.[2]

GHS Hazard Statements:

- H302: Harmful if swallowed.[2][8]
- H312: Harmful in contact with skin.[2][8]
- H332: Harmful if inhaled.[2][8]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
 - Skin Protection: Wear impervious, flame-resistant protective gloves and clothing.[12][13]
 - Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[12]
- Handling: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][13] Recommended storage is between 0-8°C.[1]
- Disposal: Dispose of contents and container to an approved chemical waste disposal plant. [12][13] Do not discharge into sewer systems.[12]



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Caption: Standard workflow for the safe handling of laboratory chemicals.

Experimental Protocols

Detailed experimental protocols for this specific compound are proprietary or found within patent literature. However, based on its structure as a di-substituted halopyridine, the following sections provide representative, generalized protocols for common synthetic transformations in which it would be used.

Representative Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for coupling an arylboronic acid with **2,5-Dichloro-4-methylpyridine**. The chlorine at the 2-position is generally more reactive towards palladium-catalyzed coupling than the one at the 5-position.

Objective: To synthesize a 2-aryl-5-chloro-4-methylpyridine derivative.

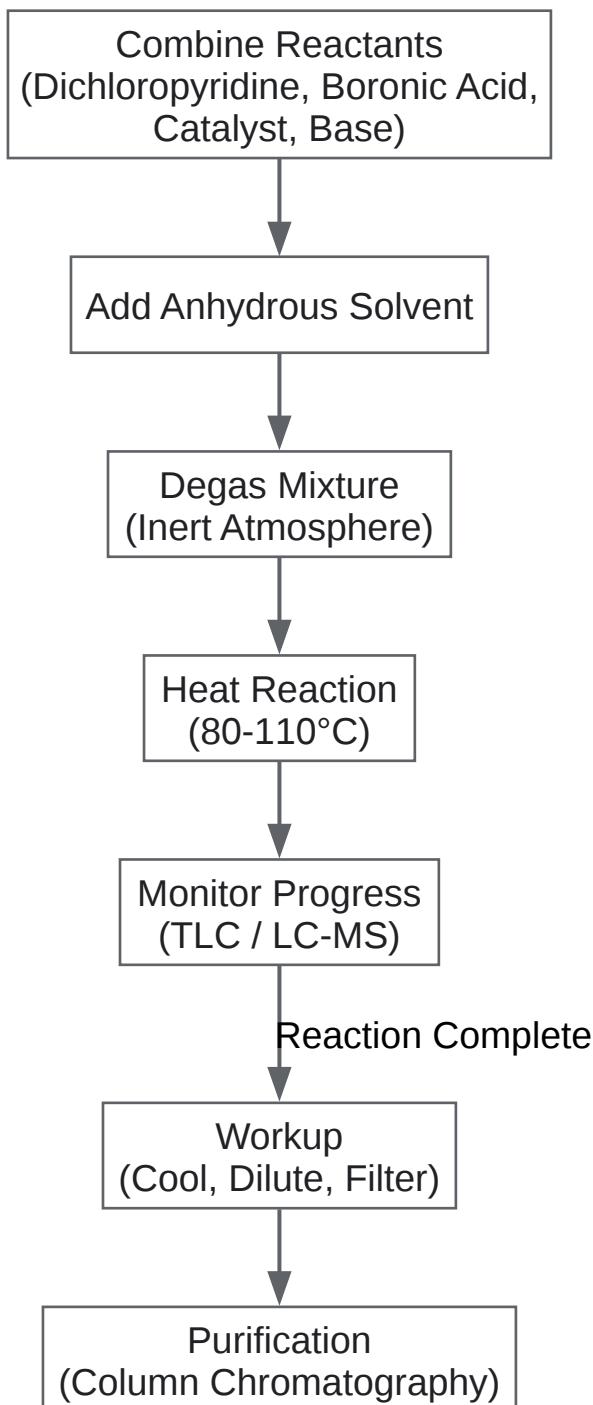
Materials:

- **2,5-Dichloro-4-methylpyridine**
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equivalents)
- Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2,5-Dichloro-4-methylpyridine** (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes or by using a freeze-pump-thaw cycle (3 times).

- Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
- Filter the mixture through a pad of celite to remove the palladium catalyst.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-4-methylpyridine.



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Caption: Experimental workflow for a representative Suzuki cross-coupling reaction.

Representative Protocol: Nucleophilic Aromatic Substitution (S_nAr)

This protocol outlines a general method for substituting one of the chlorine atoms with a nucleophile, such as an amine or an alcohol. The 2-position is typically more susceptible to nucleophilic attack.

Objective: To synthesize a 2-amino-5-chloro-4-methylpyridine derivative.

Materials:

- **2,5-Dichloro-4-methylpyridine**
- Primary or secondary amine (1.2 equivalents)
- Base (e.g., K_2CO_3 or DIPEA, 1.5 equivalents, if amine is used as a salt)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a round-bottom flask, dissolve **2,5-Dichloro-4-methylpyridine** (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.
- If the amine is in its hydrochloride salt form, add the base (e.g., DIPEA, 1.5 eq).
- Place the flask under an inert atmosphere.
- Heat the reaction mixture (temperatures can range from 60°C to 150°C depending on the nucleophile's reactivity).
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and pour it into ice water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry under vacuum.
- If the product is not a solid, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over

Na_2SO_4 , and concentrate.

- Purify the crude product by recrystallization or column chromatography.

Conclusion

2,5-Dichloro-4-methylpyridine (CAS 886365-00-0) is a valuable and versatile chemical intermediate with broad applicability in pharmaceuticals, agrochemicals, and material science. [1] Its dichlorinated pyridine structure provides strategic reactive sites for the synthesis of complex, high-value molecules.[1] This guide has summarized its key properties, applications, and essential safety information to assist researchers and developers in its effective and safe utilization. While detailed, specific reaction protocols are often proprietary, the representative methodologies provided herein offer a solid foundation for its application in synthetic organic chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dichloro-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322306#2-5-dichloro-4-methylpyridine-cas-number-886365-00-0]

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